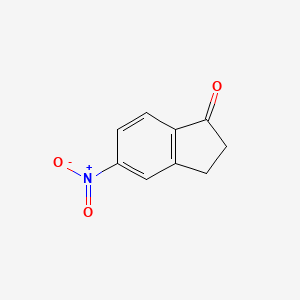

5-Nitro-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491979 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-24-8 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2,3 Dihydro 1h Inden 1 One and Analogues

Classical and Contemporary Synthetic Routes to 1-Indanones

The construction of the 1-indanone (B140024) skeleton is a well-established area of organic synthesis, with the intramolecular Friedel-Crafts acylation being a cornerstone method. nih.govbeilstein-journals.org

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation remains a primary tool for the synthesis of 1-indanones. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govnih.gov

The intramolecular cyclization of 3-arylpropionic acids is a direct and environmentally conscious approach to 1-indanones, as it produces water as the main byproduct. nih.gov This method, however, often necessitates harsh reaction conditions, such as high temperatures. researchgate.net For instance, the cyclization of 3-arylpropionic acids has been effectively catalyzed by terbium triflate [Tb(OTf)3] at elevated temperatures. beilstein-journals.org

A variety of catalysts and reaction conditions have been explored to facilitate this transformation. Traditional methods often employ strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid. beilstein-journals.orgrug.nl More contemporary approaches have utilized metal triflates, such as those of praseodymium [Pr(OTf)3], in deep eutectic solvents, offering a more sustainable alternative. acs.org Niobium pentachloride (NbCl5) has also been shown to be an effective reagent, acting as both a catalyst for the Friedel-Crafts cyclization and a reagent to convert the carboxylic acid to the more reactive acyl chloride in situ. researchgate.net

The table below summarizes various catalytic systems employed for the intramolecular cyclization of 3-arylpropionic acid derivatives to form 1-indanones.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Polyphosphoric Acid (PPA) | 3-Phenylpropionic acid | 1-Indanone | High (not specified) | rug.nl |

| Terbium triflate [Tb(OTf)3] | 3-Arylpropionic acids | Substituted 1-indanones | Up to 74 | beilstein-journals.org |

| Niobium pentachloride (NbCl5) | 3,3-Dimethylacrylic acid and aromatic substrate | Substituted 1-indanones | 0-78 | beilstein-journals.org |

| Praseodymium triflate [Pr(OTf)3] in DES | Anisole and benzoic anhydride | 4-Methoxybenzophenone | 95 | acs.org |

| n-Butyllithium (n-BuLi) | 3-(2-Bromophenyl)propionic acid | 1-Indanone | 76 | nih.gov |

This table is for illustrative purposes and showcases a selection of reported methods.

The efficiency of the intramolecular Friedel-Crafts cyclization is significantly influenced by the nature of the substituents on the aromatic ring of the 3-arylpropionic acid. Electron-donating groups (EDGs) on the aromatic ring generally enhance the reaction rate and yield by activating the ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization more challenging and often requiring more forceful reaction conditions. iyte.edu.tr

For example, the presence of methoxy (B1213986) groups on the phenyl ring facilitates the cyclization, leading to higher yields of the corresponding methoxy-substituted 1-indanones. beilstein-journals.org In contrast, halogen atoms, which are deactivating, can still allow for cyclization to occur, albeit sometimes with lower efficiency. researchgate.net

Nitration of Indan-1-one Precursors

To synthesize 5-Nitro-2,3-dihydro-1H-inden-1-one, a nitration step is performed on the 1-indanone precursor. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring of the indanone skeleton.

The position of nitration on the 1-indanone ring is directed by the existing substituents. The carbonyl group of the indanone is a deactivating group and a meta-director. However, the fused benzene ring's reactivity is also influenced by the alkyl portion, which acts as an activating ortho-, para-director. The interplay of these directing effects determines the final position of the incoming nitro group. In the case of 1-indanone, the positions para and ortho to the fused alkyl part (positions 6 and 4 respectively) are activated, while the position meta to the carbonyl group (position 5) is also a potential site. The nitration of unsubstituted 1-indanone typically yields a mixture of isomers, with the major products being 6-nitro-1-indanone (B1293875) and 4-nitro-1-indanone. The formation of 5-nitro-1-indanone is generally less favored under standard nitrating conditions. youtube.com The regioselectivity can be highly dependent on the specific reaction conditions and the nitrating agent used. rsc.org

Achieving a high yield and purity of a specific nitro-indanone isomer, such as this compound, requires careful optimization of the reaction conditions. Factors that can be adjusted include the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitronium ion sources), the reaction temperature, and the solvent. nih.gov

Continuous-flow nitration processes have been shown to offer better control over reaction parameters, leading to improved yields and reduced formation of impurities compared to batch processes. nih.gov By fine-tuning parameters such as temperature, the ratio of acids, and residence time, the selectivity towards a desired isomer can be enhanced. For instance, in the nitration of o-xylene, optimizing these conditions in a continuous-flow setup significantly increased the yield and reduced the formation of phenolic impurities. nih.gov While specific optimization data for the synthesis of this compound is not detailed in the provided context, the principles of optimizing nitration reactions are broadly applicable.

Cyclization of Unsaturated Ketones

The intramolecular cyclization of unsaturated ketones represents a fundamental approach to the synthesis of 1-indanones. One such method involves the Nazarov reaction, a well-established acid-catalyzed electrocyclic closure of divinyl ketones. While specific examples for the direct synthesis of this compound via this route are not prevalent in the reviewed literature, the general principle is applicable. For instance, the cyclization of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can proceed through dehydration to form the corresponding unsaturated ketones (enones), which then cyclize in the presence of a superacid like triflic acid to yield trichloromethyl-substituted indanones. researchgate.net This highlights the potential for appropriately substituted unsaturated ketones to serve as precursors for nitro-indanones, provided a suitable acid catalyst and reaction conditions are employed.

Another relevant transformation is the Brønsted superacid-catalyzed cyclization of 1-aryl-4,4,4-trichloro-1,2-en-3-ones into 3-trichloromethylindan-1-ones. researchgate.net The reaction proceeds through protonation of the carbonyl oxygen, forming a key reactive intermediate that subsequently cyclizes. researchgate.net This strategy could theoretically be adapted for the synthesis of 5-nitro-substituted analogs.

Other Cyclization Methods from Carboxylic Acids, Esters, and Alkynes

The cyclization of carboxylic acids and their derivatives, such as esters and acid chlorides, is a cornerstone of 1-indanone synthesis. The first documented synthesis of 1-indanone involved the cyclization of hydrocinnamic acid. beilstein-journals.org This intramolecular Friedel-Crafts acylation can be promoted by various acidic reagents. beilstein-journals.org For the synthesis of this compound, a plausible precursor would be 3-(4-nitrophenyl)propanoic acid.

A patent describes the synthesis of 5-chloro-1-indanone (B154136) from malonic acid and chlorobenzaldehyde, proceeding through the formation of 3-chlorophenylpropionic acid followed by an intramolecular Friedel-Crafts acylation. beilstein-journals.org A similar sequence starting with 4-nitrobenzaldehyde (B150856) could potentially yield the target nitro-indanone.

Alkynes also serve as versatile starting materials for indenone synthesis. A catalytic amount of SbF5 can efficiently convert a mixture of phenylalkynes and aldehydes into 2,3-disubstituted indanones in a one-pot reaction. organic-chemistry.org Furthermore, the combination of In(OTf)3 and benzoic acid promotes the coupling of alkynes and acetals to form 2,3-disubstituted indanones with high diastereoselectivity. organic-chemistry.org These methods offer pathways to various substituted indanones, and with the appropriate choice of starting materials, could be adapted for the synthesis of nitro-substituted derivatives.

Advanced Synthetic Approaches to Indenone Derivatives

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing the indenone core, including metal-free strategies and radical-mediated reactions.

Metal-Free Synthesis Strategies

The development of metal-free synthetic methods is a significant area of research, driven by the desire for more sustainable and cost-effective processes. A novel metal-free approach for the synthesis of indenone derivatives from ortho-alkynylaryl ketones has been reported, utilizing a combination of CBr4 and diethyl phosphonate. tandfonline.comtandfonline.com This methodology has a relatively broad substrate scope and can be used to access various indenone structures. tandfonline.comtandfonline.com While not explicitly demonstrated for the 5-nitro derivative, the tolerance of the reaction to different substituents suggests its potential applicability.

Another metal- and additive-free method involves the intramolecular hydroacylation of 2-vinylbenzaldehyde, catalyzed by the environmentally benign L-proline, to produce indanones in good to excellent yields. rsc.org This approach offers a green synthetic pathway to the indanone scaffold. rsc.org

Radical Cascade Reactions for Functionalized Indenones

Radical cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures, including functionalized indenones. researchgate.net These reactions often proceed through a sequence of events, such as radical addition, cyclization, and coupling, to form multiple new bonds in a single step. rsc.org

A metal-free, three-component radical cyclization/haloazidation of enynones has been developed for the synthesis of various 1-indanones. rsc.org This method employs TMSN3 as the azide (B81097) source and NIS, NBS, or NCS as the halogen source. rsc.org The reaction cascade involves a radical addition, a 5-exo-dig cyclization, and a radical coupling. rsc.org

Another example is the efficient synthesis of 1-indanone derivatives via a radical cyclization reaction of 1,6-enynes, using TBHP as both an oxidant and a reactant in the presence of a Cu(I) catalyst. researchgate.net The versatility of radical reactions makes them a promising avenue for the synthesis of highly functionalized indenones, including those with nitro substituents.

Annulations Involving 1-Indanones for Fused- and Spiro-Frameworks

1-Indanones are not only synthetic targets but also versatile building blocks for the construction of more complex molecular scaffolds, such as fused and spirocyclic systems. scispace.comnih.gov These annulation reactions significantly expand the structural diversity of compounds accessible from the indanone core. rsc.org

The annulation of 1-indanones can lead to the formation of both carbocyclic and heterocyclic fused ring systems. nih.gov For instance, rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones can lead to a two-carbon ring expansion, forming a benzocycloheptenone skeleton. scispace.comrsc.org This reaction proceeds well with 1-indanones bearing either electron-donating or -withdrawing substituents. scispace.com

Furthermore, 1-indanones can be utilized in the synthesis of fused heterocyclic systems. For example, 2-isothiocyanato-1-indanones can undergo a domino annulation with 2-hydroxyaryl-substituted α-amido sulfones to prepare fused ring heterocyles containing oxygen and sulfur. nih.gov The construction of nitrogen-containing fused heterocycles is also a significant area, as these motifs are common in alkaloids and pharmaceuticals. nih.gov

The versatility of 1-indanones as synthons is further demonstrated in their use in multicomponent reactions. For example, the reaction of 1-indanone with benzaldehydes can lead to the formation of spirocarbocyclic compounds. rsc.org These annulation strategies provide powerful tools for the stereoselective synthesis of complex polycyclic compounds derived from the 1-indanone scaffold. scispace.com

Stereoselective Formation of Polycyclic Compounds

The creation of polycyclic systems with defined stereochemistry is a cornerstone of modern organic synthesis. While direct stereoselective polycyclization of this compound is not extensively documented, related methodologies involving indanone scaffolds provide insight into potential strategies.

One notable approach involves the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones, catalyzed by dinuclear zinc complexes. This method has been shown to produce spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivities, achieving up to >20:1 diastereomeric ratio and >99% enantiomeric excess. orgsyn.org Although this specific reaction does not utilize a nitro-substituted indanone, it highlights a powerful strategy for creating complex spirocyclic frameworks from indanone precursors. The adaptability of this method to nitro-containing substrates would be a valuable area for future investigation.

Another relevant strategy is the asymmetric synthesis of polycyclic spiroindolines through a dysprosium-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. This process constructs tetracyclic spiroindolines with high diastereo- and enantioselectivity. rsc.org While centered on indole (B1671886) chemistry, the principles of asymmetric catalysis and cascade reactions to build complex polycycles are pertinent to the development of similar transformations starting from nitroindanones.

Furthermore, the desymmetric Pauson–Khand reaction, catalyzed by a rhodium(I)–BINAP complex, has been successfully employed for the enantioselective synthesis of tricyclic 6,5,5-fused polycycles from prochiral 1,6-enynes. rsc.org This demonstrates the power of catalytic asymmetric reactions in building complex polycyclic systems in a single step with high stereocontrol. The application of such a strategy to substrates incorporating a nitroindanone moiety could provide a direct route to chiral polycyclic compounds.

The following table summarizes key aspects of these stereoselective methodologies.

| Methodology | Catalyst System | Products | Stereoselectivity | Reference |

| Michael/transesterification tandem reaction | Dinuclear zinc catalysts | Spiro[indanone-2,3′-isochromane-1-one] derivatives | Up to >20:1 dr, >99% ee | orgsyn.org |

| Cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines | N,N′-dioxide–Dy(III) complex | Tetracyclic spiroindolines | High diastereo- and enantioselectivity | rsc.org |

| Desymmetric Pauson–Khand reaction of prochiral 1,6-enynes | Rhodium(I)–BINAP complex | Tricyclic 6,5,5-fused polycycles | Single diastereomer, high ee | rsc.org |

Synthesis of Substituted this compound Analogues

Synthesis of 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one as a Building Block

The compound 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one serves as a versatile intermediate in organic synthesis. A common route to this compound involves a two-step process starting from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.

The first step is the hydrolysis of the acetamide (B32628) group to yield 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one. This is typically achieved by heating the starting material in the presence of a strong acid, such as aqueous hydrochloric acid.

In the second step, the amino group of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one is converted to a nitro group via a Sandmeyer-type reaction. The amine is first diazotized using a solution of sodium nitrite (B80452) in a strong acid, such as tetrafluoroboric acid, at low temperatures. The resulting diazonium salt is then treated with a copper catalyst in the presence of sodium nitrite to introduce the nitro group, affording 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one. A detailed procedure has been reported where 5-amino-6-bromo-indan-1-one is treated with aqueous tetrafluoroboric acid and sodium nitrite, followed by reaction with copper and sodium nitrite in water to yield the desired product. masterorganicchemistry.com

A summary of the reaction conditions for the synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is presented below.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | 1. HBF₄, NaNO₂ 2. Cu, NaNO₂ | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | 47% | masterorganicchemistry.com |

Synthesis of Hydroxy- and Alkoxy-Substituted Nitroindanones

The synthesis of nitroindanones bearing hydroxy or alkoxy substituents is of interest for the development of new functionalized molecules. While direct methods for the synthesis of this compound with these substituents are not widely reported, related syntheses of substituted indanones provide valuable insights.

For instance, 5-hydroxy-1-indanone (B188539) can be synthesized from 5-methoxy-1-indanone (B147253) by demethylation using aluminum chloride in benzene at reflux. chemicalbook.com A more complex route to 5-hydroxy-1-indanone involves the reaction of 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent debromination. google.com

The synthesis of 5-hydroxy-6-methoxy-1-indanone (B23315) has been achieved by the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid using trifluoromethanesulfonic acid. chemicalbook.com These methods, while not directly producing nitro-substituted compounds, lay the groundwork for potential multi-step syntheses where a nitro group could be introduced before or after the formation of the indanone ring and the desired hydroxy or alkoxy groups.

A review on the synthesis of methoxy-activated indoles describes the nitration of 2,3-dimethoxybenzaldehyde (B126229) to yield 4,5-dimethoxy-2-nitrobenzaldehyde, which is a precursor for the synthesis of 5,6-dimethoxyindoles. chim.it This indicates that nitration of methoxy-substituted aromatic compounds is a viable strategy that could potentially be adapted for the synthesis of methoxy-nitro-indanones.

The following table outlines the synthesis of some hydroxy- and alkoxy-indanones, which could serve as precursors or models for the synthesis of their nitro-analogs.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Methoxy-1-indanone | AlCl₃, Benzene | 5-Hydroxy-1-indanone | 90% | chemicalbook.com |

| 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid | 5-Hydroxy-6-methoxy-1-indanone | 95% | chemicalbook.com |

Synthesis of other Nitro-Substituted Indanone Isomers (e.g., 6-Nitro-2,3-dihydro-1H-inden-1-one, 5-Nitro-1H-inden-2(3H)-one)

The synthesis of various isomers of nitro-substituted indanones expands the library of available building blocks.

6-Nitro-2,3-dihydro-1H-inden-1-one can be prepared by the nitration of 1-indanone. A typical procedure involves dissolving 1-indanone in concentrated sulfuric acid at low temperatures and then adding a pre-cooled solution of potassium nitrate (B79036) in sulfuric acid dropwise. After stirring, the reaction is quenched with ice water, and the product is extracted and purified.

The synthesis of 5-nitro-1H-inden-2(3H)-one is less commonly described in detailed procedures. However, its existence is confirmed by its commercial availability from various suppliers. The synthesis would likely involve the nitration of 1H-inden-2(3H)-one or a multi-step sequence starting from a suitably substituted benzene derivative.

A general approach for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids or their corresponding acid chlorides. sigmaaldrich.comorganic-chemistry.org Therefore, the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-one could potentially be achieved through the cyclization of 3-(3-nitrophenyl)propanoic acid, and this compound from 3-(4-nitrophenyl)propanoic acid. nih.govnih.gov

The following table provides an overview of the synthesis of these isomeric nitroindanones.

| Product | Starting Material | Reagents | Key Reaction Type | Reference |

| 6-Nitro-2,3-dihydro-1H-inden-1-one | 1-Indanone | KNO₃, H₂SO₄ | Electrophilic Nitration | - |

| 5-Nitro-1H-inden-2(3H)-one | - | - | - | - |

Reactivity and Transformations of 5 Nitro 2,3 Dihydro 1h Inden 1 One

Reactions Involving the Ketone Moiety

The ketone group in 5-Nitro-2,3-dihydro-1H-inden-1-one is a key site for various chemical modifications, including reduction, condensation, and reactions involving its enolate form.

Reduction Reactions

The carbonyl group of the indanone ring can be selectively reduced to a secondary alcohol. For the analogous compound, 6-nitro-2,3-dihydro-1H-inden-1-one, this transformation is commonly achieved using sodium borohydride (B1222165) (NaBH₄) in methanol. biosynth.com This method selectively reduces the ketone to a hydroxyl group while leaving the nitro group intact. biosynth.com It is expected that this compound would behave similarly under these conditions.

Furthermore, the ketone can be converted into an amino group through a two-step process. First, reaction with n-butylnitrite can form a keto-oxime, which is then subjected to catalytic reduction, for instance with Pd/C, to yield the corresponding 2-amino substituted indanone. prepchem.com

Condensation Reactions

The ketone functionality of this compound allows it to participate in various condensation reactions, which are fundamental for carbon-carbon bond formation.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org While specific examples with this compound are not prevalent in the reviewed literature, the general reactivity of ketones in Knoevenagel condensations is well-established. researchgate.netsciforum.net In this reaction, the ketone would react with an active methylene (B1212753) compound, such as an indan-1,3-dione derivative, in the presence of a weak base catalyst like an amine. wikipedia.org The active methylene compound, with its electron-withdrawing groups, is readily deprotonated to form a nucleophilic enolate that attacks the carbonyl carbon of the 5-nitro-1-indanone. Subsequent elimination of a water molecule leads to the formation of an α,β-unsaturated ketone. wikipedia.org

This compound can undergo condensation with primary amines to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

A particularly useful extension of this reactivity is one-pot reductive amination. In this process, the nitro group of a nitroarene is reduced in situ to a primary amine, which then reacts with a carbonyl compound, such as an aldehyde or ketone, to form a secondary amine after reduction of the intermediate imine. nih.govnih.gov This methodology has been demonstrated with various carbonyl compounds and nitroarenes, suggesting that this compound could potentially react with a primary amine formed in situ from a nitro compound and an aldehyde under reductive conditions to yield a secondary amine derivative. nih.gov

Enolate Chemistry and Reactions

The presence of α-hydrogens adjacent to the carbonyl group allows this compound to form an enolate ion upon treatment with a suitable base. libretexts.orglibretexts.org Enolates are versatile nucleophiles that can participate in a variety of reactions, most notably alkylation. libretexts.org

The formation of the enolate is a critical step, and its regioselectivity can be controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. In contrast, weaker bases and higher temperatures can lead to the formation of the more thermodynamically stable, more substituted enolate.

Once formed, the enolate of this compound can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orglibretexts.org The success of this alkylation is dependent on the nature of the alkyl halide, with primary and secondary halides being preferred. libretexts.org The electron-withdrawing nitro group on the aromatic ring would be expected to increase the acidity of the α-protons, potentially facilitating enolate formation.

Reactions Involving the Nitro Aromatic Ring

The nitro group on the aromatic ring of this compound is a key functional handle for further molecular modifications, primarily through reduction and nucleophilic substitution reactions.

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is of significant synthetic importance as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. researchgate.net A variety of reagents and conditions can be employed for this reduction, as summarized in the table below.

| Reagent/Catalyst | Conditions | Product | Reference(s) |

| Catalytic Hydrogenation | |||

| Pd/C | H₂ | 5-Amino-2,3-dihydro-1H-inden-1-one | nih.govresearchgate.net |

| Raney Nickel | H₂ | 5-Amino-2,3-dihydro-1H-inden-1-one | nih.gov |

| Platinum(IV) oxide | H₂ | 5-Amino-2,3-dihydro-1H-inden-1-one | libretexts.org |

| Metal in Acid | |||

| Fe | Acidic media (e.g., HCl) | 5-Amino-2,3-dihydro-1H-inden-1-one | researchgate.net |

| Sn | Acidic media (e.g., HCl) | 5-Amino-2,3-dihydro-1H-inden-1-one | masterorganicchemistry.comresearchgate.net |

| Zn | Acidic media (e.g., HCl) | 5-Amino-2,3-dihydro-1H-inden-1-one | researchgate.net |

| Other Reducing Agents | |||

| Sodium hydrosulfite | 5-Amino-2,3-dihydro-1H-inden-1-one | libretexts.org | |

| Sodium sulfide | 5-Amino-2,3-dihydro-1H-inden-1-one | libretexts.org | |

| Tin(II) chloride | 5-Amino-2,3-dihydro-1H-inden-1-one | libretexts.org |

The presence of the electron-withdrawing nitro group also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction typically requires a leaving group on the ring, such as a halide. libretexts.org Although this compound itself does not possess a leaving group other than the nitro group, its derivatives, such as a halogenated analog, would be expected to undergo SNAr reactions where the leaving group is displaced by a nucleophile. libretexts.org The nitro group plays a crucial role in stabilizing the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group found in this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group, particularly when positioned ortho or para to the site of substitution, can effectively stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. libretexts.orggovtpgcdatia.ac.in

While the primary role of the nitro group in SNAr reactions is to activate the ring towards nucleophilic attack, under certain conditions, the nitro group itself can be the site of attack by highly reactive nucleophiles like carbanions. This can lead to complex reaction pathways and the formation of various products. However, the more common pathway involves the nucleophile attacking the carbon atom of the aromatic ring.

The presence of the carbonyl group in the five-membered ring introduces another electrophilic site within the molecule. This can lead to competitive reactions where nucleophiles attack the carbonyl carbon instead of the aromatic ring. The outcome of the reaction often depends on the nature of the nucleophile, the reaction conditions, and the steric environment of both the carbonyl group and the aromatic ring. For instance, hard nucleophiles may preferentially attack the carbonyl group, while softer nucleophiles might favor SNAr on the aromatic ring.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2,3-dihydro-1H-inden-1-one. This transformation is a crucial step in the synthesis of various derivatives and is typically achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) can also be employed. commonorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of the carbonyl group.

The resulting amine, 5-amino-2,3-dihydro-1H-inden-1-one, is a valuable intermediate for further functionalization, allowing for the introduction of a wide range of substituents through reactions targeting the amino group.

Electrophilic Aromatic Substitution Limitations and Post-Functionalization

The strongly deactivating nature of the nitro group makes electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound extremely difficult. chemistrysteps.comlibretexts.org Friedel-Crafts reactions, for instance, are generally unsuccessful with strongly deactivated rings. chemistrysteps.comlibretexts.org Therefore, a more practical approach to introduce additional substituents onto the aromatic ring is through post-functionalization strategies. This typically involves the initial reduction of the nitro group to an amine, which is an activating group. The resulting amino-indanone can then undergo electrophilic substitution reactions, with the amino group directing incoming electrophiles to the ortho and para positions. Following the substitution, the amino group can be modified or removed if necessary.

Derivatization Strategies

The versatile reactivity of this compound allows for various derivatization strategies to synthesize a range of functionalized molecules.

Formation of Indene (B144670) Derivatives

One important derivatization pathway involves the transformation of the indanone scaffold into indene derivatives. This can be achieved through reactions targeting the carbonyl group. For example, condensation reactions with various aldehydes in the presence of a base can lead to the formation of 2-benzylidene-5-nitro-2,3-dihydro-1H-inden-1-ones. nih.gov These reactions expand the structural diversity of compounds that can be accessed from the starting nitro-indanone.

Further transformations can then be carried out on these indene derivatives. For example, the nitro group can be reduced, and the double bond can be subjected to various addition reactions, opening up a wide array of synthetic possibilities.

Annulation Reactions to Fused Polycyclic Systems

Annulation reactions involving this compound or its derivatives provide a powerful strategy for the synthesis of fused polycyclic systems, which are scaffolds of interest in medicinal chemistry and materials science. The indanone moiety serves as a versatile building block, with the carbonyl group and adjacent methylene protons participating in cyclization and condensation reactions.

One notable example is the synthesis of indenopyridine derivatives. Multicomponent reactions, a highly efficient strategy in organic synthesis, can be employed to construct these fused systems. For instance, the reaction of a 1-indanone (B140024), an aromatic aldehyde, and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of 2-amino-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. While specific studies commencing with this compound are not extensively documented in publicly available literature, the general applicability of this reaction to substituted 1-indanones suggests its potential utility. The presence of the nitro group would likely influence the reaction conditions and the reactivity of the indanone starting material.

A plausible reaction scheme for the synthesis of a nitro-substituted indenopyridine is outlined below. The Knoevenagel condensation of the aldehyde and malononitrile would precede the Michael addition of the indanone enolate, followed by cyclization and aromatization to yield the fused pyridine (B92270) ring.

Table 1: Representative Annulation Reaction for the Synthesis of Indenopyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reagent/Catalyst | Solvent | Product |

| 1-Indanone | Aromatic Aldehyde | Malononitrile | Ammonium Acetate / Acetic Acid | Ethanol | 2-Amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile |

This table represents a general reaction for 1-indanones. The application to the 5-nitro substituted variant would yield the corresponding 7-nitro-indenopyridine derivative.

The Gewald reaction offers another pathway to fused thiophene (B33073) rings. wikipedia.org This reaction typically involves a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction of this compound under Gewald conditions could potentially yield a 2-aminothiophene fused to the indene core. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Spiro Compound Formation

Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest due to their unique three-dimensional structures and presence in numerous natural products. nih.gov The carbonyl group at the C1 position of this compound is a key site for the formation of spirocyclic systems.

One of the primary methods for constructing spiro compounds from ketones is through 1,3-dipolar cycloaddition reactions involving azomethine ylides. nih.gov These ylides, often generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or L-proline) with a carbonyl compound, react with dipolarophiles to form five-membered heterocyclic rings. nih.govwikipedia.org When an exocyclic double bond is present on a reactant, a spirocyclic product can be formed.

For instance, the reaction of an indane-1,3-dione with an α-amino acid and a suitable dipolarophile, such as a nitrochromene, has been shown to produce spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives. researchgate.net Although this example starts from an indane-1,3-dione, it highlights the potential for the carbonyl group of this compound to participate in similar transformations. A plausible reaction would involve the in situ generation of an azomethine ylide which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, with the C1 carbon of the indanone becoming the spiro center.

The synthesis of spiro[indene-1,3'-pyrrolidine] derivatives is a well-established transformation for indanones. The reaction of this compound with an appropriate α-amino acid and a dipolarophile would be expected to yield the corresponding nitro-substituted spiro compound.

Table 2: Representative Spirocyclization Reaction via 1,3-Dipolar Cycloaddition

| Indanone Derivative | Amino Acid | Dipolarophile | Solvent | Product |

| Indane-1,3-dione | L-Proline / Pipecolic Acid | 2-Phenyl-nitrochromenes | Ethanol | Spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives researchgate.net |

| Ninhydrin | L-Proline | (E)-β-Aryl-nitrostyrene | Methanol | Spiro indane-1,3-dione pyrrolizidine (B1209537) compounds researchgate.net |

This table illustrates the formation of spiro compounds from related indanone structures, suggesting a viable pathway for this compound.

Furthermore, multi-component reactions provide an efficient route to complex spiro-heterocyclic systems. The reaction of bindone (B167395) (a dimer of 1,3-indandione) with heterocyclic ketene (B1206846) aminals has been shown to produce diverse spiro-imidazo pyridine-indene derivatives. nih.gov One such reported product is 4′-Nitro-1′,2′-dihydro-6'H-spiro[indene-1,5′-indeno[2,1-e]thiazolo[3,2-a]pyridine]-3,6′(2H)-dione, indicating that nitro-substituted indanone moieties can be incorporated into these complex spiro frameworks.

Medicinal Chemistry and Biological Activity of 5 Nitro 2,3 Dihydro 1h Inden 1 One Derivatives

Structure-Activity Relationship (SAR) Studies of Indanone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological effects. For the indanone scaffold, these studies have been instrumental in optimizing potency and selectivity for various biological targets.

The biological activity of indanone derivatives can be finely tuned by altering the substituents on the core structure. Research has shown that both the nature and position of these functional groups are critical determinants of the pharmacological profile.

For instance, in the context of anticancer activity, the substitution pattern on the indene (B144670) core is crucial. A study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors found that a trimethoxy substitution on the benzene (B151609) ring of the indene core was vital for potent antiproliferative activity. nih.gov When the trimethoxy group of a lead compound (12d) was replaced with a dimethoxy (15a) or a 4-hydroxy-3-methoxyphenyl group (15b), there was a significant decrease in activity against K562 cancer cell lines by approximately 7-fold and 15-fold, respectively. nih.gov This highlights the importance of the core 4,5,6-trimethoxy-2,3-dihydro-1H-indene structure for maintaining antiproliferative effects in this class of compounds. nih.gov

In the development of agents for neurodegenerative diseases, specific substitutions have yielded promising multi-target inhibitors. A novel series of 2,3-dihydro-1H-inden-1-ones designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) demonstrated that a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring led to a compound (12C) with excellent inhibitory activities. nih.govresearchgate.net Furthermore, the synthesis of urea (B33335) and thiourea (B124793) derivatives of 2,3-dihydro-1H-inden-1-amine has been explored to evaluate their antioxidant and anticancer profiles. nih.gov In a different approach targeting cancer, a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxalin, and isoquinoline (B145761) moieties were synthesized as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with their potency being dependent on the specific heterocyclic system attached. pensoft.net

Positional isomerism, the placement of substituents at different positions on the indanone scaffold, has a profound impact on pharmacological activity. Even subtle shifts in a substituent's location can dramatically alter a molecule's interaction with its biological target.

A clear example of this is seen in the development of multifunctional agents for Alzheimer's disease. A study involving the synthesis of various methoxy-substituted indan-1-one derivatives based on the structure of Donepezil investigated 5-methoxy, 6-methoxy, and 5,6-dimethoxy variations. nih.gov The specific placement of these methoxy (B1213986) groups influenced the compounds' ability to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). nih.gov

The effect of positional isomerism can also be observed on substituents attached to the core. In a series of 5-oxo-5H-furo[3,2-g]chromene derivatives, which share structural similarities with indanones, the position of a chloro group on a phenylhydrazono moiety was critical. A derivative with a 3-chlorophenyl group (3d) showed significant inhibitory activity against BChE, whereas the isomeric 4-chlorophenyl derivative (3e) was more active against AChE. mdpi.com While positional isomers such as 5-Nitro-2,3-dihydro-1H-inden-1-one and 6-Nitro-2,3-dihydro-1H-inden-1-one exist, comparative pharmacological studies between them are not extensively detailed in the reviewed literature. nih.govbldpharm.com

Potential Therapeutic Applications

Derivatives of this compound and related indanone structures have been investigated for a wide array of therapeutic uses, demonstrating their potential to address significant unmet medical needs. beilstein-journals.org

The indanone scaffold is a key component in several compounds developed for the treatment of Alzheimer's disease. beilstein-journals.org Research has focused on creating multifunctional molecules that can target several factors involved in the disease's progression. nih.govresearchgate.net

One promising strategy has been the design of dual inhibitors of both phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). nih.govresearchgate.net A series of novel 2,3-dihydro-1H-inden-1-ones were synthesized for this purpose. Among them, compound 12C , which features a 2-(piperidin-1-yl)ethoxy group at the 6-position, showed impressive inhibitory activity against both AChE (IC₅₀ = 0.28 μM) and PDE4D (IC₅₀ = 1.88 μM). nih.govresearchgate.net This compound also exhibited significant neuroprotective effects and potent activity against neuroinflammation in animal models of Alzheimer's. nih.govresearchgate.net

Another comprehensive study focused on designing indan-1-one derivatives as multifunctional agents capable of inhibiting cholinesterase enzymes (AChE and BChE), monoamine oxidase (MAO) enzymes, and β-amyloid plaque aggregation. nih.gov Compounds D28–D30 and D37–D39 from this research demonstrated effective inhibition of AChE, BChE, and MAO-B, alongside significant antioxidant activity and the ability to inhibit β-amyloid plaque formation, suggesting their potential in providing palliative care and treating Alzheimer's symptoms. nih.gov

Table 1: Inhibitory Activity of Selected Indanone Derivatives Against Alzheimer's Disease-Related Targets

Compound Target Enzyme Inhibitory Concentration (IC₅₀) Reference 12C AChE 0.28 µM [9, 17] 12C PDE4D 1.88 µM [9, 17] D28-D30, D37-D39 Showed effective inhibition of AChE, BChE, MAO-B, and β-amyloid aggregation nih.gov

The 1-indanone (B140024) core is recognized for its potential in developing antimicrobial and antiviral agents. beilstein-journals.org While direct studies on this compound are limited, research on structurally related 5-nitro heterocyclic compounds provides strong evidence for this application. The 5-nitro group is a key pharmacophore in many established antimicrobial drugs.

For instance, a series of 5-nitro-3-hydrazono-1H-2-indolinone derivatives were evaluated for antiviral activity. researchgate.net Although this is an indolinone scaffold, the presence of the 5-nitro group is significant. Compounds from this series showed weak inhibitory activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.net In a more targeted approach, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were found to inhibit HIV-1 replication by targeting multiple viral enzymes, including reverse transcriptase and integrase. nih.govnih.gov Compounds 1a, 3a, 10a, and 9b were able to block HIV-1 replication with EC₅₀ values below 20 µM. nih.gov

Other related nitro-heterocycles have also shown significant activity. Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3-dione were tested against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). dntb.gov.ua Specifically, furaldehyde, thiophene (B33073) aldehyde, and allyl isothiocyanide derivatives (14–16 ) demonstrated potent activity against HSV-1. dntb.gov.ua

Table 2: Antiviral Activity of Selected 5-Nitro-Heterocyclic Derivatives

Compound Series Virus Target Observed Activity Reference 5-nitro-3-hydrazono-1H-2-indolinones YFV, BVDV Weak inhibition nih.gov 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-ones HIV-1 EC₅₀ < 20 µM for lead compounds researchgate.net 2-amino-1H-benzo[de]isoquinoline-1,3-dione derivatives (14-16) HSV-1 Potent activity (EC₅₀ = 16.2-19.6 μg/mL) mdpi.com

Indanone derivatives have emerged as a promising class of anticancer agents. beilstein-journals.org The cytotoxic potential of these compounds often stems from their ability to interfere with critical cellular processes like cell division.

A series of novel dihydro-1H-indene derivatives were designed and evaluated as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Compound 12d was identified as the most potent derivative, exhibiting strong antiproliferative activity against four different cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov This compound also demonstrated the ability to inhibit tumor generation and angiogenesis in vivo without significant toxicity. nih.gov

Another approach involves targeting specific signaling pathways that are dysregulated in cancer. A novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a known driver of tumor growth. pensoft.net Several of these compounds displayed notable inhibitory activity, with compounds 7b, 9b, 9c, and 9a showing IC₅₀ values of 3.1, 3.3, 4.1, and 5.7 μM, respectively. pensoft.net Additionally, related 5-nitro-1H-benzo[de]isoquinoline-1,3-dione derivatives have shown significant cytotoxic effects against various cancer cell lines. dntb.gov.ua

Table 3: Anticancer Activity of Selected Indanone Derivatives

Compound Target/Mechanism Activity (IC₅₀) Cancer Cell Line(s) Reference 12d Tubulin Polymerization Inhibitor 0.028 - 0.087 µM Four cancer lines including K562 researchgate.net 7b FGFR1 Inhibitor 3.1 µM Not specified 9b FGFR1 Inhibitor 3.3 µM Not specified 9c FGFR1 Inhibitor 4.1 µM Not specified

Anti-inflammatory Properties

Derivatives of the 1-indanone scaffold have demonstrated notable anti-inflammatory activities. scienceopen.comresearchgate.netnih.gov A series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. scienceopen.com One of the synthesized compounds, 4d , exhibited significant inhibition of TNF-α expression, with an 83.73% reduction, although it was less potent in inhibiting IL-6, showing a 69.28% reduction. scienceopen.com This highlights the potential of the 2-benzylidene-1-indanone core in developing new anti-inflammatory agents. scienceopen.com

Further studies on an indanone derivative isolated from Fernandoa adenophylla revealed significant in-vitro anti-inflammatory effects. researchgate.net This compound demonstrated a dose-dependent inhibition of heat-induced hemolysis in human red blood cells, ranging from 9.12 ± 0.75% to 72.82 ± 4.36% at concentrations of 10–100 µM. researchgate.net Molecular docking studies suggested that its anti-inflammatory activity might be mediated through interactions with key inflammatory targets like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and TNF-α. researchgate.net The design of compounds that selectively inhibit COX-2 while also donating nitric oxide (NO) is a promising strategy for creating potent anti-inflammatory drugs with improved safety profiles. nih.gov

Table 1: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

| Compound | Target | % Inhibition | Assay |

|---|---|---|---|

| 4d | TNF-α | 83.73% | LPS-stimulated murine peritoneal macrophages |

| 4d | IL-6 | 69.28% | LPS-stimulated murine peritoneal macrophages |

| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | 9.12 ± 0.75% to 72.82 ± 4.36% (at 10–100 µM) | Human red blood cells |

Other Reported Biological Activities (e.g., Analgesic, Antimalarial, Insecticidal, Fungicidal, Herbicidal)

Beyond their anti-inflammatory potential, 1-indanone derivatives have been investigated for a wide array of other biological activities. These include analgesic, antimalarial, insecticidal, fungicidal, and herbicidal properties. beilstein-journals.org The versatility of the 1-indanone scaffold makes it a valuable template in the development of various therapeutic and agricultural agents. beilstein-journals.org For instance, certain derivatives have shown promise as analgesics, which is often linked to their anti-inflammatory actions. nih.gov Additionally, research has explored their potential in combating malaria and in agricultural applications as insecticides, fungicides, and herbicides. beilstein-journals.org Some spirooxindole-3,3'-pyrroline derivatives, which can be related to the indanone structure, have also exhibited anti-fungal properties. fedlab.ru

Mechanistic Insights into Biological Activity

Enzyme Inhibition (e.g., Cholinesterases, Mycobacterial ATP Synthase)

Derivatives of this compound and related structures have been shown to inhibit various enzymes. For example, certain 1-indanone derivatives have been synthesized and tested for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). beilstein-journals.org This inhibitory activity is particularly relevant in the context of Alzheimer's disease, where reduced levels of the neurotransmitter acetylcholine (B1216132) are observed. Donepezil, a well-known acetylcholinesterase inhibitor used in Alzheimer's treatment, contains a 1-indanone core structure. beilstein-journals.org

Furthermore, some nitro-substituted compounds have been investigated for their inhibitory effects on enzymes crucial for the survival of pathogens. While specific data on this compound derivatives and mycobacterial ATP synthase is not detailed in the provided context, the general class of nitroaromatic compounds has been explored for antitubercular activity, which often involves targeting essential mycobacterial enzymes.

Inhibition of Amyloid Beta Self-Assembly

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into fibrils, forming plaques in the brain. nih.gov Several studies have focused on the potential of 1-indanone derivatives to inhibit this self-assembly process. beilstein-journals.org The self-assembly of Aβ is a complex process influenced by various factors, including hydrophobic and electrostatic interactions. semanticscholar.org

Research has shown that certain 1-indanone derivatives can effectively inhibit the self-assembly of Aβ. beilstein-journals.org For instance, derivatives of ferulic acid, which were cyclized to form a 1-indanone structure, were evaluated for their ability to inhibit Aβ aggregation. beilstein-journals.org The mechanism of inhibition often involves the binding of these small molecules to Aβ monomers or early aggregates, thereby preventing their further assembly into toxic oligomers and fibrils. sci-hub.se Molecular modeling studies have suggested that interactions such as hydrophobic contacts and hydrogen bonding play a crucial role in the stabilizing effect of these inhibitors on Aβ. nih.gov

Interaction with Biological Targets

The biological activities of this compound derivatives stem from their interactions with various biological targets. For instance, their anti-inflammatory effects are attributed to interactions with enzymes like COX-1 and COX-2 and signaling molecules like TNF-α. researchgate.net In the context of cancer, derivatives of the related 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have shown significant cytotoxic effects against various cancer cell lines, with IC50 values in the low microgram per milliliter range. dntb.gov.uaresearchgate.net These compounds are thought to exert their anticancer effects through mechanisms such as DNA intercalation. researchgate.net

The interaction with DNA is a common mechanism for many bioactive compounds. For example, certain naphthalimide derivatives, which share structural similarities, act as DNA intercalating agents. researchgate.net Furthermore, some 5-nitroindole (B16589) derivatives have been shown to bind to G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression. nih.gov

Table 2: Interaction of Indanone-related Derivatives with Biological Targets

| Derivative Class | Biological Target | Observed Effect |

|---|---|---|

| 2-Benzylidene-1-indanones | TNF-α, IL-6 | Inhibition of cytokine release |

| Indanone from Fernandoa adenophylla | COX-1, COX-2, TNF-α | Potential binding and inhibition |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones | Cancer cell lines (HCT-116, MCF-7, Hep-G2) | Cytotoxicity |

| Naphthalimides | DNA | Intercalation |

| 5-Nitroindoles | c-Myc G-quadruplex DNA | Binding and downregulation of c-Myc expression |

Computational and Theoretical Studies on 5 Nitro 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods can provide detailed insights into the electronic structure, reactivity, and potential reaction mechanisms of 5-Nitro-2,3-dihydro-1H-inden-1-one.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comyoutube.com For nitroaromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. researchgate.net In the case of this compound, the LUMO would be expected to have significant contributions from the nitrobenzene (B124822) moiety, making it electron-deficient. The HOMO, conversely, would likely be distributed over the fused ring system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. youtube.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For nitroaromatic compounds, pronounced negative electrostatic potential is typically observed around the oxygen atoms of the nitro group, while positive potential is often found on the aromatic ring, particularly on the carbon atoms adjacent to the nitro group. dtic.milnih.gov This distribution highlights the regions susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the MEP would likely show highly negative regions around the nitro and carbonyl oxygens, and a positive region on the aromatic ring, influenced by the electron-withdrawing nature of the substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions. For a molecule like this compound, NBO analysis could quantify the charge transfer from the indenone core to the nitro group, providing a more detailed picture of the electronic delocalization and the nature of the chemical bonds within the molecule.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar nitroaromatic ketones, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Indicates overall polarity of the molecule |

Reactivity Predictions (e.g., Electrophilicity, Nucleophilicity)

Quantum chemical calculations can be used to predict the reactivity of a molecule by calculating various reactivity indices. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. For nitroaromatic compounds, the electrophilicity index is generally high, indicating a strong tendency to accept electrons. mdpi.com The presence of the nitro group in this compound would significantly enhance its electrophilic character compared to the parent 2,3-dihydro-1H-inden-1-one.

Local Reactivity Descriptors: Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices can pinpoint the most reactive sites within the molecule. researchgate.net For this compound, these calculations would likely identify the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, as the most electrophilic centers, susceptible to nucleophilic attack. The carbonyl carbon would also be an important electrophilic site. Nucleophilic character would be expected to be concentrated on the oxygen atoms of the nitro and carbonyl groups.

Below is a hypothetical table of reactivity indices for this compound.

| Reactivity Index | Hypothetical Value | Interpretation |

| Electronegativity (χ) | 5.0 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.5 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 5.0 eV | Propensity to accept electrons |

Mechanistic Elucidation of Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. acs.orgnih.govscielo.br

For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or reactions involving the carbonyl group. For instance, the reaction with a nucleophile could be modeled to determine whether the attack occurs preferentially at the aromatic ring or the carbonyl carbon. By calculating the energy profiles for different pathways, the most likely reaction mechanism can be determined. Such studies on related nitroaromatic compounds have provided deep insights into their reaction pathways. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or a nucleic acid. researchgate.net These methods are fundamental in drug discovery and design.

Ligand-Target Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. nih.govresearchgate.net These simulations consider various non-covalent interactions, such as:

Hydrogen Bonds: The nitro group and the carbonyl group of the ligand can act as hydrogen bond acceptors, forming interactions with donor residues (e.g., arginine, lysine, histidine) in the protein's binding pocket.

π-π Stacking: The aromatic ring of the indanone core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The non-polar parts of the molecule can form favorable hydrophobic interactions with non-polar residues in the binding site.

Studies on other nitro-containing compounds have shown that the nitro group can play a crucial role in anchoring the ligand to the target via specific interactions. nih.gov

Binding Affinity and Orientations

Binding Affinity: Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki) between the ligand and the target. nih.govnih.gov A lower binding energy indicates a more favorable interaction. While these scores are approximations, they are valuable for ranking potential ligands.

Binding Orientations: Docking simulations generate multiple possible binding poses of the ligand in the active site. Analyzing these poses can reveal the most stable and likely binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov These simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the assessment of the stability of the binding pose and the flexibility of the ligand and protein.

A hypothetical data table summarizing the results of a molecular docking study of this compound with a hypothetical protein target is shown below.

| Parameter | Hypothetical Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated strength of the ligand-target interaction |

| Interacting Residues | Tyr123, Phe256, Arg312 | Amino acids in the binding site forming key interactions |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the target |

| RMSD during MD | 1.5 Å | Root Mean Square Deviation, indicating the stability of the binding pose |

Aromaticity Analysis and its Influence on Reactivity and Stability

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic organic molecules. In the case of this compound, the electronic structure is characterized by the fusion of a benzene (B151609) ring with a five-membered cyclopentanone (B42830) ring, and the presence of a strongly electron-withdrawing nitro group. The interplay of these structural features significantly influences the aromatic character of the molecule, which in turn governs its chemical behavior. Computational and theoretical studies, although not extensively reported for this specific molecule, can provide valuable insights into its properties based on the analysis of similar chemical systems.

Aromaticity is a multidimensional concept, and various indices are used to quantify it, including those based on geometric, energetic, and magnetic criteria. nih.govnih.gov The most common indices include the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic or anti-aromatic character. For this compound, the HOMA index for the benzene ring is expected to be slightly lower than 1 due to the annulation with the five-membered ring and the electronic perturbation caused by the nitro group. The fusion of the cyclopentanone ring introduces some degree of strain and bond fixation, leading to a deviation from the perfect hexagonal symmetry of benzene.

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. For the benzene ring of this compound, a negative NICS value is expected, confirming its aromatic character. However, the magnitude of this value would likely be influenced by the substituents.

The presence of the electron-withdrawing nitro group at the 5-position is anticipated to decrease the electron density of the benzene ring. researchgate.net This reduction in electron density can lead to a slight decrease in the aromaticity of the benzene ring compared to unsubstituted indanone. The electron-withdrawing nature of the carbonyl group in the five-membered ring can also contribute to this effect.

To illustrate the expected aromaticity, a hypothetical data table based on computational studies of similar nitro-aromatic compounds is presented below. It is important to note that these are estimated values and require experimental or specific computational verification for this compound.

Table 1: Calculated Aromaticity Indices for the Benzene Ring of this compound (Illustrative)

| Aromaticity Index | Calculated Value (Hypothetical) | Interpretation |

| HOMA | 0.975 | Highly aromatic, with slight deviation from ideal benzene. |

| NICS(0) (ppm) | -9.5 | Aromatic character due to diatropic ring current. |

| NICS(1) (ppm) | -10.2 | Strong aromatic character at 1 Å above the ring plane. |

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions. Any substitution would be directed to the positions meta to the nitro group (positions 4 and 6). Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the powerful electron-withdrawing nitro group.

The carbonyl group in the five-membered ring is a primary site for nucleophilic attack. The reactivity of this carbonyl group can be subtly influenced by the electronic effects transmitted through the fused aromatic ring. The electron-withdrawing nitro group would further enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to the unsubstituted 1-indanone (B140024).

Q & A

Q. Table 1: Reaction Optimization for Nitration

| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 78 | 92 |

| Acetyl Nitrate | 10–15 | 65 | 88 |

| NO₂BF₄ | -10 | 85 | 95 |

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use:

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to simulate NMR shifts. Compare computed vs. experimental values to identify dominant tautomers ().

- X-ray Crystallography : Refine structures using SHELXL () to resolve ambiguities in nitro-group orientation or hydrogen bonding.

Example : A study on a similar indenone derivative found that DFT-predicted NMR shifts deviated by <2 ppm from experimental data, validating the keto-enol equilibrium ().

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

Q. Table 2: Solvent Systems for Recrystallization

| Solvent Ratio (Ethanol:Water) | Purity (%) | Crystal Morphology |

|---|---|---|

| 1:1 | 88 | Needles |

| 1:3 | 95 | Plates |

| 1:4 | 93 | Prisms |

Advanced: How do substituents (e.g., nitro vs. bromo/fluoro) alter the electronic properties of 2,3-dihydro-1H-inden-1-one derivatives?

Methodological Answer:

- DFT Analysis : Calculate HOMO/LUMO energies to assess electron-withdrawing effects. The nitro group lowers LUMO energy by ~1.2 eV compared to bromo substituents, enhancing electrophilicity ().

- Experimental Validation : UV-Vis spectra show a redshift (~30 nm) for nitro derivatives due to extended conjugation ().

Q. Table 3: Substituent Effects on Electronic Properties

| Substituent | HOMO (eV) | LUMO (eV) | (nm) |

|---|---|---|---|

| -NO₂ | -6.8 | -2.1 | 320 |

| -Br | -6.2 | -1.5 | 290 |

| -F | -6.5 | -1.8 | 305 |

Advanced: How to address challenges in crystallographic refinement of this compound?

Methodological Answer:

- Disorder Handling : Use SHELXL’s PART instruction to model disordered nitro groups. Apply restraints (e.g., DFIX, SIMU) to maintain geometry ().

- Twinning : For twinned crystals, refine using HKLF5 data and the BASF parameter in SHELXL ().

Case Study : A bromo-substituted indenone required partitioning the Br atom over two sites (60:40 ratio), achieving R1 = 0.039 ().

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR (CDCl₃, 400 MHz): δ 8.2–8.4 (aromatic H), 3.1–3.3 (CH₂). NMR confirms carbonyl (C=O) at ~205 ppm ().

- IR : Strong C=O stretch at 1680–1700 cm⁻¹; nitro symmetric/asymmetric stretches at 1520 and 1350 cm⁻¹ ().

Advanced: How to analyze reaction mechanisms involving this compound using kinetic studies?

Methodological Answer:

- Kinetic Profiling : Monitor nitro reduction (e.g., H₂/Pd-C) via in situ UV-Vis at 320 nm. Fit data to a pseudo-first-order model ().

- Isotopic Labeling : Use -labeled HNO₃ to track nitro-group behavior in substitution reactions ().

Basic: How to mitigate hazards during synthesis of this compound?

Methodological Answer:

- Safety Protocols : Conduct nitration in a fume hood with blast shields. Use <10% HNO₃ concentration to minimize exothermic risks ().

- Waste Disposal : Quench residual acids with ice-cold NaHCO₃ before neutralization ().

Advanced: What strategies resolve discrepancies in biological activity data for nitro-indenone derivatives?

Methodological Answer:

- Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific toxicity (e.g., LC₅₀) from target-specific effects.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity assays ().

Advanced: How to model the nitro group’s impact on aromaticity in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.